2-Oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-4-carboxylic acid
CAS No.: 1203544-08-4
Cat. No.: VC2798636
Molecular Formula: C8H6F3NO3
Molecular Weight: 221.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1203544-08-4 |
---|---|
Molecular Formula | C8H6F3NO3 |
Molecular Weight | 221.13 g/mol |
IUPAC Name | 2-oxo-1-(2,2,2-trifluoroethyl)pyridine-4-carboxylic acid |
Standard InChI | InChI=1S/C8H6F3NO3/c9-8(10,11)4-12-2-1-5(7(14)15)3-6(12)13/h1-3H,4H2,(H,14,15) |
Standard InChI Key | BSWZBVHNXSQHSU-UHFFFAOYSA-N |
SMILES | C1=CN(C(=O)C=C1C(=O)O)CC(F)(F)F |
Canonical SMILES | C1=CN(C(=O)C=C1C(=O)O)CC(F)(F)F |
Introduction
Chemical and Physical Properties
Structural Properties
The SMILES notation for this compound is documented as O=C(C(C=CN1CC(F)(F)F)=CC1=O)O , which encodes its molecular structure in a linear string format. The compound features several functional groups that define its chemical behavior:
Functional Group | Position | Significance |
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Keto group (C=O) | Position 2 | Influences reactivity and electron distribution |
Trifluoroethyl group (-CH2CF3) | Position 1 (N) | Enhances lipophilicity and metabolic stability |
Carboxylic acid (-COOH) | Position 4 | Provides acidic properties and reaction site |
Dihydropyridine ring | Core structure | Basic heterocyclic framework |
The trifluoroethyl substituent is particularly notable as fluorinated compounds often demonstrate enhanced metabolic stability and lipophilicity compared to their non-fluorinated counterparts. These properties can be advantageous in pharmaceutical applications where improved bioavailability and resistance to metabolic degradation are desired.
Structural Characteristics and Molecular Design
Molecular Structure
The structure of 2-Oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-4-carboxylic acid centers around a 2-oxo-1,2-dihydropyridine core. This core structure features a partially reduced pyridine ring with a carbonyl group at position 2. The nitrogen atom at position 1 is substituted with a trifluoroethyl group, while position 4 bears a carboxylic acid functionality.
The trifluoroethyl group (-CH2CF3) contains three highly electronegative fluorine atoms attached to the terminal carbon. This arrangement creates a strong electron-withdrawing effect that influences the electronic properties of the entire molecule. The presence of these fluorine atoms can significantly alter the compound's reactivity, acidity, and interaction with biological targets compared to non-fluorinated analogues.
Isomeric Considerations
It is important to distinguish 2-Oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-4-carboxylic acid from its structural isomers. Specifically, 2-Oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-3-carboxylic acid is an isomer that differs only in the position of the carboxylic acid group (position 3 instead of position 4) . While these compounds share the same molecular formula and similar properties, the position of the carboxylic acid group can significantly influence their biological activity and chemical reactivity.
Synthesis and Production Methods
Industrial Production Considerations
For larger-scale production, several factors would need to be addressed:
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Process optimization to maximize yield and purity
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Selection of appropriate reaction vessels and equipment
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Implementation of quality control measures
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Development of efficient purification protocols
Advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) would be essential for confirming the structure and purity of the synthesized compound.
Chemical Reactivity and Reaction Pathways
Carboxylic Acid Reactivity
The carboxylic acid functionality at position 4 represents a key reactive site in 2-Oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-4-carboxylic acid. This group can participate in numerous chemical transformations typical of carboxylic acids:
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Esterification reactions with alcohols to form esters
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Amidation reactions with amines to form amides
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Reduction to alcohols using appropriate reducing agents
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Salt formation with bases
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Decarboxylation under specific conditions
These reactions provide avenues for derivatization, potentially yielding compounds with modified properties and functionalities.
Heterocyclic Ring Reactivity
The dihydropyridine ring system presents additional sites for chemical reactions. The degree of unsaturation and the presence of the nitrogen heteroatom influence its reactivity toward different types of reagents:
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Nucleophilic additions to the carbonyl group at position 2
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Electrophilic substitutions at available positions on the ring
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Potential coordination with metals through the nitrogen atom or carbonyl oxygen
The electronic effects of the trifluoroethyl group also modulate the reactivity of the heterocyclic ring by altering electron density distribution.
Applications and Research Significance
Synthetic Intermediates
In organic synthesis, compounds like 2-Oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-4-carboxylic acid often serve as valuable building blocks or intermediates for constructing more complex molecules. The functional groups present in this compound provide multiple handles for further elaboration and diversification.
Hazard Statement | Code | Description |
---|---|---|
H302 | Harmful if swallowed | |
H315 | Causes skin irritation | |
H319 | Causes serious eye irritation | |
H335 | May cause respiratory irritation |
Comparative Analysis with Related Compounds
Structural Analogues
Comparing 2-Oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-4-carboxylic acid with related compounds provides insights into structure-property relationships:
Property Comparisons
The structural variations among these compounds lead to important differences in their properties:
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The position of the carboxylic acid group (position 3 vs. position 4) can affect the acidity, hydrogen bonding capabilities, and spatial orientation for interactions with biological targets
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The replacement of the trifluoroethyl group with an ethyl group (as in 1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid) significantly reduces molecular weight and alters electronic properties due to the absence of electronegative fluorine atoms
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The saturation level of the heterocyclic ring (pyridine vs. piperidine) influences conformational flexibility, aromaticity, and electron distribution
These structural differences can translate into varied biological activities, physicochemical properties, and potential applications.
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